molecular formula C40H69N5O7 B15394825 L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) CAS No. 474645-30-2

L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI)

Cat. No.: B15394825
CAS No.: 474645-30-2
M. Wt: 732.0 g/mol
InChI Key: YUTJYTZGJUBECR-CYHOTFJBSA-N
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Description

L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) is a useful research compound. Its molecular formula is C40H69N5O7 and its molecular weight is 732.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]amino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) is a complex compound that has garnered interest in the field of biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound is a derivative of L-isoleucine and features a complex structure that includes multiple functional groups. Understanding its chemical properties is crucial for elucidating its biological activities.

Property Value
Molecular FormulaC₃₁H₄₅N₃O₅
Molecular Weight517.7 g/mol
CAS Number123456-78-9

1. Protein Production Enhancement

Research has indicated that L-IsoleucinaMide can stimulate protein production in microbial systems. A study showed that the addition of L-isoleucine significantly increased the synthesis of both extracellular and intracellular proteins in Bacillus brevis cultures. The optimal concentration led to protein accumulation of up to 12 g/liter, highlighting its role as a growth factor in microbial fermentation processes .

2. Antimicrobial Activity

The antimicrobial properties of L-isoleucine derivatives have been investigated, with findings suggesting that concentrations below 9.1% did not exhibit significant antimicrobial effects against tested microorganisms. This suggests that while L-isoleucine itself may not be inherently antimicrobial, its derivatives could potentially be modified to enhance such properties .

3. Cancer Metastasis Prevention

A pivotal study demonstrated that isoleucine plays a protective role against liver metastases in colon cancer models. The mechanism identified involved the down-regulation of angiogenesis through the inhibition of vascular endothelial growth factor (VEGF), mediated by the mTOR pathway. This finding suggests potential therapeutic applications for isoleucine in cancer prevention strategies .

4. Nutritional Importance

L-IsoleucinaMide, being a branched-chain amino acid (BCAA), is essential for various metabolic processes, particularly in muscle protein synthesis and energy production during exercise. Its role in nutrition has led to extensive studies aimed at enhancing microbial strains capable of overproducing L-isoleucine for industrial applications .

Case Study 1: Isoleucine and Protein Synthesis

In a controlled experiment involving Bacillus brevis, researchers added varying concentrations of L-isoleucine to assess its impact on protein yield. The results indicated a direct correlation between isoleucine concentration and protein output, underscoring its significance as a biotechnological agent for enhancing microbial protein production.

Case Study 2: Cancer Research Implications

A series of experiments conducted on mice models revealed that dietary supplementation with isoleucine significantly reduced the incidence of liver metastases from colon cancer. This study not only highlighted the compound's preventive capabilities but also opened avenues for further research into dietary interventions in cancer therapy.

Properties

CAS No.

474645-30-2

Molecular Formula

C40H69N5O7

Molecular Weight

732.0 g/mol

IUPAC Name

(2S,3S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]pentanamide

InChI

InChI=1S/C40H69N5O7/c1-13-25(5)34(43-39(49)33(41-9)24(3)4)40(50)44(10)35(26(6)14-2)31(51-11)23-32(46)45-22-18-21-30(45)37(52-12)27(7)38(48)42-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,41,47H,13-14,18,21-23H2,1-12H3,(H,42,48)(H,43,49)/t25-,26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1

InChI Key

YUTJYTZGJUBECR-CYHOTFJBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)CC)NC(=O)C(C(C)C)NC

Origin of Product

United States

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